N-Ethyl-N-nitrosobutylamine
Overview
Description
N-Ethyl-N-nitrosobutylamine is a type of N-nitrosodialkylamine, a class of compounds known for their carcinogenic properties. These compounds, including N-nitrosodiethylamine (NDEA) and N-nitrosoethylbutylamine, are metabolized in the body through a process that involves cytochrome P-450 enzymes. This metabolic pathway can lead to the formation of ethylene, a simple organic compound, as a metabolite . The bioactivation of these compounds, as exemplified by NDEA, is a critical step in their mutagenicity and carcinogenicity, as it leads to the formation of DNA adducts and subsequent tumor initiation in various animal species .
Synthesis Analysis
The synthesis of N-nitrosodialkylamines can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, was achieved through a one-pot synthesis method. This process was characterized by various analytical techniques, including elemental analysis, FT-IR, and NMR spectroscopy . Similarly, the synthesis of a direct-acting mutagen derived from N-nitroso-N-methylpentylamine involved the use of Fenton's reagent with copper ion, followed by chromatographic separation and X-ray crystallography for structural identification .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of N-nitrosodialkylamines can be studied using density functional theory (DFT) and FT-IR spectroscopy. For example, the compound mentioned above was analyzed using the DFT/B3LYP method with a 6-31 G(d) basis set, which allowed for the comparison of the optimized structure with analogous compounds. The molecular electrostatic potential (MEP) was also calculated to understand the electronic properties of the molecule .
Chemical Reactions Analysis
N-nitrosodialkylamines undergo various chemical reactions, including alpha-hydroxylation, which leads to the formation of aldehydes and alkyl diazonium ions. These ions can then lose nitrogen to form alkyl carbonium ions, which are capable of electrophilic reactions, including the formation of DNA adducts or the generation of ethylene through proton elimination . The reactivity of these compounds can also be influenced by the presence of metal ions and reactive oxygen species, as demonstrated by the activation of N-nitroso-N-methylpentylamine by a combination of Fe(2+), Cu(2+), H2O2, and nitric oxide to form a direct-acting mutagen .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-nitrosodialkylamines are closely related to their molecular structure and the functional groups present. The experimental vibrational spectra obtained from FT-IR studies can provide insights into the potential energy distribution and the types of chemical bonds present in the molecule. These properties are essential for understanding the reactivity and stability of the compounds under different environmental conditions . The bioactivation process of NDEA, which is similar to other N-nitrosodialkylamines, involves cytochrome P450 enzymes and is influenced by factors such as the induction of specific P450 isozymes by substances like ethanol .
Scientific Research Applications
Metabolite Formation and Cytochrome P-450 Dependence
Research has shown that ethylene, a metabolite of N-nitrosodiethylamine (NDEA) as well as N-nitrosomethylethylamine and N-nitrosoethylbutylamine, is formed in a process dependent on cytochrome P-450 and NADPH. This formation was notably higher in nasal microsomes than hepatic microsomes and suggests a role of N-nitrosoalkylethylamines in generating ethylene through specific enzymatic pathways (Ding & Coon, 1988).
Use in Laboratory Research and Tumorigenesis
N-Nitrosodi-n-butylamine, related to N-nitrosoethylbutylamine, has been used primarily in laboratory research to induce tumors in experimental animals. This substance is also detected in various foods like smoked meats and cheese, arising from nitrosation of amines present in these products (Report on Carcinogens, 2020).
Effects on Carcinogenic NDMA Formation in Simulated Gastric Fluid
A study investigating the effects of ethanol and acetic acid on the formation of NDMA (N-nitrosodimethylamine) from dimethylamine (DMA) and nitrite in simulated gastric fluid (SGF) provides insights into the interactions and mechanisms involved in the formation of carcinogenic NDMA and related N-nitrosamines (Zhang et al., 2016).
Role in Water Disinfection Byproducts
Studies have identified N-nitrosodiethylamine (NDEA) as a byproduct of water disinfection processes, indicating the potential formation of N-nitrosoethylbutylamine under similar conditions. This highlights its relevance in environmental chemistry and public health concerns associated with water treatment (Kasprzyk-Hordern et al., 2005).
Spectroscopic Investigation in Anticancer Research
N-Ethyl-N-nitrosourea (ENU), a related compound, has been studied for its role in cancer treatment. It acts as an alkylating agent by transferring ethyl groups to nucleobases in nucleic acids. This research provides insights into the molecular structure and potential therapeutic applications of such nitrosoureas (Singh et al., 2018).
Mutagenesis in Zebrafish
Another application of N-Ethyl-N-nitrosourea (ENU) is in the field of genetic studies, specifically in mutagenesis experiments with zebrafish. The use of ENU in these studies highlights its role in creating genetic mutations for research purposes (Rohner et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-butyl-N-ethylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMCNGHHUQZNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196528 | |
Record name | N-Ethyl-N-butylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow oil. | |
Record name | N-NITROSOETHYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/862 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
93 °C | |
Record name | N-NITROSOETHYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/862 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.91 | |
Record name | N-NITROSOETHYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/862 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.087 mmHg | |
Record name | N-NITROSOETHYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/862 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
N-Ethyl-N-nitrosobutylamine | |
CAS RN |
4549-44-4 | |
Record name | Ethylbutylnitrosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4549-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-butylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoethylbutylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Ethyl-N-butylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitroso-N-ethylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-N-NITROSOBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K383MZ3XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-NITROSOETHYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/862 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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